molecular formula C14H13ClN2 B3260829 6-Chloro-2-(hex-1-yn-1-yl)quinoxaline CAS No. 335159-60-9

6-Chloro-2-(hex-1-yn-1-yl)quinoxaline

Cat. No. B3260829
CAS RN: 335159-60-9
M. Wt: 244.72 g/mol
InChI Key: XRFXUQLBBDDJGT-UHFFFAOYSA-N
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Description

6-Chloro-2-(hex-1-yn-1-yl)quinoxaline is a chemical compound with the molecular formula C14H13ClN2 . It has a molecular weight of 244.72 .


Synthesis Analysis

The synthesis of quinoxalines, including 6-Chloro-2-(hex-1-yn-1-yl)quinoxaline, has been a subject of research due to their importance in various fields . Quinoxalines are known as benzo[a]pyrazines and are an important class of nitrogen-containing heterocyclic compounds . They are prevalent in natural products, biologically active synthetic drug candidates, and optoelectronic materials .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-(hex-1-yn-1-yl)quinoxaline consists of a quinoxaline core with a chlorine atom at the 6th position and a hex-1-yn-1-yl group at the 2nd position .


Chemical Reactions Analysis

Quinoxalines, including 6-Chloro-2-(hex-1-yn-1-yl)quinoxaline, offer opportunities as reagents for the synthesis of biologically important condensed derivatives . They can undergo new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants, leading to biheterocyclic systems .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Novel Compounds : 6-Chloro-2-(hex-1-yn-1-yl)quinoxaline has been used in the synthesis of various complex organic compounds. For instance, it has been utilized in the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]quinoxaline through 1,3-dipolar cycloaddition reactions (Kim et al., 1990). Additionally, reactions involving 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide have led to the formation of various quinoxaline derivatives (Kurasawa et al., 1992).

  • Conversion into Other Complex Molecules : This compound has also been involved in reactions resulting in the conversion into pyrrolo[1,5-a]quinoxalines, triazolo[4,3-a]quinoxalines, and tetrazolo[1,5-a]quinoxalines, demonstrating its versatility in chemical synthesis (Kim et al., 2000).

  • Structural Analysis and NMR Studies : The compound and its derivatives have been subjects of structural analysis and nuclear magnetic resonance (NMR) studies. These studies are vital in understanding the chemical behavior and properties of these molecules (Sallam et al., 2000).

properties

IUPAC Name

6-chloro-2-hex-1-ynylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2/c1-2-3-4-5-6-12-10-16-14-9-11(15)7-8-13(14)17-12/h7-10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFXUQLBBDDJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CN=C2C=C(C=CC2=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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